molecular formula C24H17FN4O B11208017 7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11208017
M. Wt: 396.4 g/mol
InChI Key: NKCJQCUJJLVPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound. This compound is notable for its unique structure, which combines elements of chromene, triazole, and pyrimidine rings. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes:

    Formation of the Chromene Ring: This can be achieved through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Construction of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with a nitrile or an ester.

    Integration of the Pyrimidine Ring: This is usually accomplished by reacting the triazole intermediate with a suitable amidine or guanidine derivative.

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often employs automated synthesizers and high-throughput screening techniques to optimize yields and purity. The use of microwave-assisted synthesis and flow chemistry can significantly enhance reaction rates and efficiencies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and fluorophenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole and pyrimidine rings, potentially yielding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often employ reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has shown promise in various assays. It is investigated for its potential antimicrobial, antiviral, and anticancer activities due to its ability to interact with biological macromolecules.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored in the field of agrochemicals for its potential pesticidal properties.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. These include enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into specific binding sites, inhibiting or modulating the activity of its targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern and the combination of its heterocyclic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H17FN4O

Molecular Weight

396.4 g/mol

IUPAC Name

11-(2-fluorophenyl)-9-phenyl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C24H17FN4O/c25-18-12-6-4-10-16(18)22-20-21(28-24-26-14-27-29(22)24)17-11-5-7-13-19(17)30-23(20)15-8-2-1-3-9-15/h1-14,22-23H,(H,26,27,28)

InChI Key

NKCJQCUJJLVPOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CC=C6F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.